2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group, a chloro substituent, and a tetrahydroisoquinoline moiety linked to a thiophene ring[_{{{CITATION{{{_1{2-chloro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative. The thiophene ring can be introduced through a cross-coupling reaction, such as the Stille or Suzuki coupling.
Industrial Production Methods
On an industrial scale, the synthesis would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, high-pressure reactors, and continuous flow processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: : The chloro substituent can be reduced to form an amine.
Substitution: : The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Formation of 2-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzoic acid.
Reduction: : Formation of 2-amino-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide.
Substitution: : Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the benzamide group, chloro substituent, and tetrahydroisoquinoline moiety linked to a thiophene ring. Similar compounds might include other benzamide derivatives or tetrahydroisoquinoline derivatives, but the presence of the thiophene ring and chloro substituent sets it apart.
List of Similar Compounds
2-chloro-N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)benzamide
2-chloro-N-(2-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)benzamide
2-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMJGHDSUTAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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